molecular formula C11H15N3O2 B1311005 2-Nitro-5-piperidinoaniline CAS No. 54997-99-8

2-Nitro-5-piperidinoaniline

Cat. No. B1311005
Key on ui cas rn: 54997-99-8
M. Wt: 221.26 g/mol
InChI Key: AUNKEFOSUQUFCM-UHFFFAOYSA-N
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Patent
US06051570

Procedure details

The nitroaniline derivative (17.0 g, 0.076 mol) (obtained in step 1 above) was hydrogenated using 10% Pd-C (4.0 g) in ethanol (75 mL) by an analogous procedure to that described in preparation 1 (step 4) to yield 4-(piperidin-1-yl)-1, 2-phenylenediamine (13.8 g, 97%) as a viscous oil. IR (Neat) 3390, 1252 cm-1 ; 1H NMR (CDCl3) 6d 1.52 (m, 2H, CH2), 1.70 (t, J=4.7 Hz, 4H, (CH2)2), 2.90 (t, J=5.0 Hz, 4H, N(CH2)2), 3.00 (brs, 4H, 2×NH2), 6.32 (d, J=8.3 Hz, 1H), 6.38 (s, 1H), 6.62 (d, J=8.1 Hz, 1H); Mass (m/z) 191 (M+.).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Quantity
4 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[CH:8]=[CH:9][C:10]([N+:14]([O-])=O)=[C:11]([CH:13]=2)[NH2:12])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>C(O)C.[Pd]>[N:1]1([C:7]2[CH:8]=[CH:9][C:10]([NH2:14])=[C:11]([NH2:12])[CH:13]=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
N1(CCCCC1)C=1C=CC(=C(N)C1)[N+](=O)[O-]
Step Two
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
4 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
that described in preparation 1 (step 4)

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)C1=CC(=C(C=C1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 13.8 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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